5-Hydroxymethyldeoxycytidylic acid

Description

Historical Context of its Discovery and Initial Characterization

The journey to understanding 5-hydroxymethyldeoxycytidylic acid, and its corresponding base 5-hydroxymethylcytosine (B124674) (5hmC), began not in mammals, but in the world of bacteriophages, the viruses that infect bacteria. In 1952, scientists first identified 5hmC in bacteriophages. wikipedia.org It was later determined that in T-even bacteriophages, such as T4, all cytosine residues in their DNA are replaced by 5hmC. nih.govnih.gov This modification serves a protective role, as it can be further glucosylated, preventing the phage DNA from being degraded by the host bacteria's restriction enzymes. nih.govoup.com

The initial characterization of the enzymatic synthesis of this compound occurred in 1957, shedding light on the biochemical pathways involved in its creation within these viral systems. nih.gov Early research also explored the consequences of substituting cytosine for 5-hydroxymethylcytosine in the DNA of bacteriophage T4, revealing impacts on the transcription of certain viral genes. nih.gov While an observation of 5hmC in mammals was reported in 1972, this initial finding was met with some skepticism due to the unusually high levels detected. wikipedia.org

A pivotal moment in the history of 5hmC came in 2009 with its definitive "rediscovery" in mammalian cells. nih.govactivemotif.com Two independent studies published in the journal Science brought this modified base to the forefront of epigenetic research. epigenie.com One study found significant levels of 5hmC in the nuclear DNA of human and mouse brains, while the other identified its abundance in embryonic stem cells and, crucially, identified the enzyme responsible for its formation. activemotif.comharvard.edu This enzyme, TET1 (Ten-Eleven Translocation 1), was shown to convert 5-methylcytosine (B146107) (5mC) into 5hmC. harvard.edunih.gov

Recognition as a Canonical Nucleotide Derivative and Modified DNA Base

Following its rediscovery in mammals, 5-hydroxymethylcytosine quickly gained recognition as a significant, stable modification of DNA, often referred to as the "sixth base" of the genome. nih.govnih.govmdpi.comrsc.org This distinguished it from being merely a transient intermediate in a biochemical pathway. The understanding of its formation expanded to include a family of enzymes, the TET proteins (TET1, TET2, and TET3), which are 2-oxoglutarate and Fe(II)-dependent dioxygenases that catalyze the oxidation of 5mC to 5hmC. nih.govnih.gov

Further research has elucidated that TET enzymes can continue to oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC). nih.govfrontiersin.org These subsequent modifications can be recognized and excised by the base excision repair machinery, leading to the replacement of the modified cytosine with an unmodified one, a process known as active DNA demethylation. frontiersin.orgfrontiersin.org

The development of new analytical techniques has been crucial in studying 5hmC. Initially, methods like thin-layer chromatography were used, but these had limitations in sensitivity. nih.gov The advent of techniques such as Tet-assisted bisulfite sequencing (TAB-Seq) and antibody-based methods has allowed for more accurate, base-resolution mapping and quantification of 5hmC across the genome. nih.govnih.gov These advancements have been critical in understanding its distribution and function.

Current Paradigms in this compound Research

Current research into this compound and its corresponding base, 5hmC, is multifaceted and explores its diverse roles in biological processes. A major focus is on its function as a stable epigenetic mark, not just an intermediate in DNA demethylation. frontiersin.orgnih.govaminer.org It is now understood that 5hmC plays a crucial role in regulating gene expression. mdpi.comnih.gov High levels of 5hmC are particularly prominent in the central nervous system and have been shown to accumulate with age. wikipedia.orgfrontiersin.org

The presence of 5hmC is generally associated with a transcriptionally permissive chromatin state and increased gene expression. frontiersin.org It is enriched in gene bodies, promoters, and enhancers of actively transcribed genes. frontiersin.orgfrontiersin.org Research suggests that 5hmC can influence gene expression by modulating the binding of proteins to DNA. For instance, it can impair the binding of methyl-CpG-binding proteins, which are typically associated with gene repression, thereby promoting a more open chromatin structure. frontiersin.org

The dynamic nature of 5hmC is also a key area of investigation. Its levels are highly dynamic in post-mitotic neurons and are involved in processes like neurodevelopment and neuronal activity. frontiersin.org Furthermore, studies have shown that TET enzymes and 5hmC are critical for the biology of neural progenitor cells and both embryonic and postnatal neurogenesis. frontiersin.org The distribution of 5hmC can be cell-type specific, contributing to differential gene expression. frontiersin.org The discovery that TET enzymes can also hydroxylate 5-methylcytidine (B43896) in RNA to form 5-hydroxymethylcytidine (B44077) (5-hmrC) has opened up new avenues of research into its potential roles in RNA biology. acs.org

Table 1: Key Research Findings on this compound

| Research Area | Key Findings |

| Historical Context | First identified in bacteriophages in 1952. wikipedia.org Rediscovered in mammalian brain and embryonic stem cells in 2009. activemotif.com |

| Enzymatic Synthesis | Synthesized from 5-methylcytosine by TET family enzymes (TET1, TET2, TET3). nih.govnih.gov |

| Role in DNA Demethylation | Acts as an intermediate in the active DNA demethylation pathway, being further oxidized to 5fC and 5caC. nih.govfrontiersin.org |

| Epigenetic Function | Recognized as a stable epigenetic mark, the "sixth base," that influences gene expression. nih.govmdpi.com Generally associated with active transcription. frontiersin.org |

| Genomic Distribution | Enriched in the central nervous system, gene bodies, and regulatory elements. wikipedia.orgfrontiersin.org |

| Analytical Methods | Techniques like TAB-Seq allow for base-resolution mapping and quantification. nih.gov |

| Role in Development | Important for neural progenitor cell biology and neurogenesis. frontiersin.org |

| RNA Modification | TET enzymes can also create 5-hydroxymethylcytidine in RNA. acs.org |

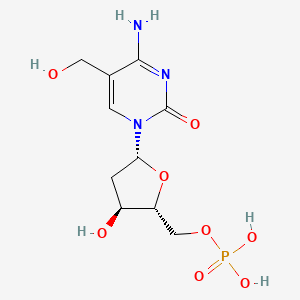

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N3O8P/c11-9-5(3-14)2-13(10(16)12-9)8-1-6(15)7(21-8)4-20-22(17,18)19/h2,6-8,14-15H,1,3-4H2,(H2,11,12,16)(H2,17,18,19)/t6-,7+,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIWPBKNTZFNRI-XLPZGREQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)CO)COP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CO)COP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N3O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156333 | |

| Record name | 5-Hydroxymethyldeoxycytidylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13009-95-5 | |

| Record name | 2′-Deoxy-5-(hydroxymethyl)-5′-cytidylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13009-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxymethyldeoxycytidylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013009955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxymethyldeoxycytidylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Pathways and Enzymology of 5 Hydroxymethyldeoxycytidylic Acid

Biosynthesis of 5-Hydroxymethyldeoxycytidylic Acid

The biosynthesis of this compound (5-hmdCMP) is a crucial enzymatic process, particularly prominent in certain bacteriophages, which utilize this modified nucleotide to protect their genomic DNA from host restriction enzymes. This pathway involves the direct hydroxymethylation of a precursor nucleotide catalyzed by a specific enzyme.

Precursor Metabolites and Substrate Utilization

The direct precursor for the synthesis of 5-hmdCMP is deoxycytidylate (dCMP). The hydroxymethyl group is donated by 5,10-methylenetetrahydrofolate, which is a one-carbon carrier in various metabolic pathways. The biosynthesis of these precursors involves fundamental cellular metabolic routes.

Deoxycytidylate (dCMP) is derived from the reduction of cytidine (B196190) diphosphate (B83284) (CDP) to deoxycytidine diphosphate (dCDP), followed by phosphorylation to dCTP, which can then be dephosphorylated to dCMP. Alternatively, dCMP can be formed through the phosphorylation of deoxycytidine. In some organisms, cytidine 5'-triphosphate (CTP) can also serve as a precursor for deoxycytidylate. nih.gov

5,10-Methylenetetrahydrofolate is synthesized in the folate cycle from tetrahydrofolate and serine, a reaction catalyzed by serine hydroxymethyltransferase. This coenzyme is essential for various biosynthetic reactions, including the synthesis of purines and thymidylate. neb.com

dCMP + 5,10-methylenetetrahydrofolate → 5-hmdCMP + tetrahydrofolate

Enzymatic Mechanisms of Hydroxymethylation (e.g., Deoxycytidylate Hydroxymethylase)

The key enzyme responsible for the synthesis of 5-hmdCMP is deoxycytidylate hydroxymethylase (dCMP hydroxymethylase), classified under EC number 2.1.2.8. nih.gov This enzyme catalyzes the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to the 5th position of the pyrimidine (B1678525) ring of dCMP. nih.gov

The enzyme from bacteriophage T4 is a homodimer, with each subunit having a molecular weight of approximately 28,000 Daltons. nih.gov Structural studies have revealed that it shares a common fold and dimerization pattern with thymidylate synthase, despite low sequence identity. nih.gov

Catalytic Intermediates and Reaction Kinetics

The catalytic mechanism of dCMP hydroxymethylase involves a series of steps initiated by a nucleophilic attack from a conserved cysteine residue (Cys148 in the T4 phage enzyme) on the C6 position of the dCMP pyrimidine ring. nih.govscispace.com This forms a covalent intermediate. Subsequently, the C5 of the pyrimidine ring attacks the methylene (B1212753) group of 5,10-methylenetetrahydrofolate, facilitated by an aspartate residue (Asp179 in the T4 phage enzyme) acting as a general base. nih.govscispace.com

A key feature of the reaction is the formation of an exocyclic methylene intermediate. nih.gov The final step involves the addition of a water molecule to this intermediate, resulting in the hydroxymethyl group at the C5 position and the regeneration of the free enzyme. nih.gov

Kinetic studies of dCMP hydroxymethylase have been conducted, though specific kcat/Km values are not consistently reported across the literature. The reaction kinetics are crucial for understanding the efficiency of the enzyme in producing 5-hmdCMP to ensure the rapid synthesis of phage DNA during infection. The enzyme exhibits competitive inhibition by 5-fluoro-2'-deoxycytidine (B1672315) 5'-monophosphate (FdCMP), although it is not a mechanism-based inhibitor. nih.gov

Protein Engineering and Mutational Analysis of Key Enzymes

Protein engineering approaches have been employed to alter the substrate specificity of enzymes with similar folds, such as thymidylate synthase, to create novel dCMP methylases. nih.gov These studies provide a framework for potentially engineering dCMP hydroxymethylase to accept different substrates or to modulate its activity, although specific examples of engineered dCMP hydroxymethylase with altered functions are not extensively documented in the reviewed literature.

Biological Sources and Pathway Variations (e.g., Bacteriophage Systems, Microbial Biosynthesis)

The biosynthesis of 5-hmdCMP is predominantly found in bacteriophage systems as a defense mechanism against the host's restriction-modification systems. By incorporating 5-hydroxymethylcytosine (B124674) (5-hmC) instead of cytosine into their DNA, these phages protect their genetic material from being cleaved by host restriction endonucleases. nih.govbiorxiv.org

Prominent examples include the T-even phages (T2, T4, T6) of Escherichia coli. frontiersin.orgbiorxiv.org In these phages, the synthesis of 5-hmdCMP is a critical step in their DNA replication. biorxiv.org

Variations in this pathway exist in other bacteriophages. For instance, in Bacillus subtilis phage SP01, a similar enzyme, deoxyuridylate hydroxymethylase, synthesizes 5-hydroxymethyldeoxyuridylic acid. taylorandfrancis.com In Xanthomonas oryzae phage Xp12, the DNA contains 5-methylcytosine (B146107), which is synthesized at the nucleotide level from dCMP and formaldehyde, a reaction that also involves tetrahydrofolic acid. nih.govscispace.com

Recent research has also identified the synthesis of 5-hydroxycytosine (B44430) (5-hoC) at the mononucleotide level by a virally encoded thymidylate synthase homolog in some bacteriophages, which is then incorporated into DNA and can be further modified. aklectures.com The search for a non-phage-dependent microbial biosynthesis pathway for this compound has not yielded direct evidence, suggesting this is a specialized viral adaptation.

Further Metabolism and Derivatization of 5-Hydroxymethylcytosine

Once incorporated into DNA, 5-hydroxymethylcytosine (5-hmC) can be a substrate for further enzymatic modifications. In mammalian systems, the Ten-eleven translocation (TET) family of enzymes can oxidize 5-hmC to 5-formylcytosine (B1664653) (5-fC) and subsequently to 5-carboxylcytosine (5-caC) as part of an active DNA demethylation pathway. aklectures.comresearchgate.net

In the context of bacteriophages, the hydroxyl group of 5-hmC in DNA can be glycosylated by phage-encoded glucosyltransferases. This hypermodification further protects the phage DNA from host defense mechanisms. nih.gov

For analytical purposes, 5-hydroxymethylcytosine can be derivatized both chemically and enzymatically. Chemical derivatization methods often aim to improve detection sensitivity in techniques like liquid chromatography-mass spectrometry (LC-MS). Reagents such as 4-dimethylamino benzoic anhydride (B1165640) and Girard's reagents have been used for this purpose. aklectures.com

Enzymatic derivatization often utilizes the specificity of enzymes for greater precision. For example, β-glucosyltransferase can be used to transfer a modified glucose moiety to the hydroxyl group of 5-hmC, allowing for selective labeling and enrichment of 5-hmC-containing DNA fragments for sequencing and quantification. researchgate.net

Oxidative Conversion to 5-Formylcytosine (5-fC) and 5-Carboxylcytosine (5-caC) by TET Dioxygenases

The transformation of 5-hydroxymethylcytosine (5hmC), the nucleoside form of this compound, is a critical step in the dynamic regulation of the epigenome. This process is orchestrated by the Ten-Eleven Translocation (TET) family of enzymes, which are 2-oxoglutarate (2OG) and Fe(II)-dependent dioxygenases. nih.govnih.gov The mammalian TET family comprises three members—TET1, TET2, and TET3—all of which catalyze the stepwise oxidation of the methyl group on 5-methylcytosine (5mC). nih.govnih.gov

The initial conversion of 5mC to 5hmC is the foundational step, but the oxidative cascade continues. TET enzymes further oxidize 5hmC, first to 5-formylcytosine (5fC) and subsequently to 5-carboxylcytosine (5caC). nih.govnih.govnih.gov This iterative oxidation represents a key pathway for active DNA demethylation, ultimately leading to the restoration of an unmodified cytosine base. nih.govnih.gov

The catalytic mechanism of TET enzymes involves a C-terminal core domain that contains a cysteine-rich region and a double-stranded β-helix (DSBH) fold. nih.govnih.gov This catalytic domain binds the essential cofactors Fe(II) and 2-oxoglutarate (also known as alpha-ketoglutarate, α-KG). wikipedia.orgfrontiersin.org In the presence of molecular oxygen, the enzyme facilitates the oxidative decarboxylation of α-KG, which in turn powers the hydroxylation of the substrate, be it 5mC or its oxidized derivatives. frontiersin.org

While all three TET proteins can perform these successive oxidation reactions, the process in the genome is not always fully processive. nih.gov The reactions often stall at the 5hmC stage, which is significantly more abundant than 5fC or 5caC. nih.gov The presence of 5fC and 5caC in the genomic DNA of mouse embryonic stem cells and various mouse organs has been confirmed, establishing them as bona fide, albeit less abundant, products of TET enzyme activity. nih.gov The generation of these highly oxidized forms is a crucial prerequisite for their recognition and excision by the base excision repair (BER) machinery, specifically by Thymine (B56734) DNA Glycosylase (TDG). nih.govnih.govwikipedia.org

Below is a data table summarizing the key features of the TET-mediated oxidation process.

| Feature | Description |

| Enzyme Family | Ten-Eleven Translocation (TET) Dioxygenases (TET1, TET2, TET3). nih.gov |

| Substrates | 5-methylcytosine (5mC), 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC). nih.govnih.gov |

| Products | 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), 5-carboxylcytosine (5caC). nih.govnih.gov |

| Cofactors | Fe(II), 2-oxoglutarate (α-KG), Molecular Oxygen (O₂). wikipedia.orgfrontiersin.org |

| Catalytic Domain | C-terminal domain with a Cysteine-rich region and a Double-Stranded β-Helix (DSBH) fold. nih.govnih.gov |

| Biological Role | Key intermediate steps in active DNA demethylation pathways. nih.govnih.gov |

Integration within Pyrimidine Metabolism and Nucleotide Pools

The metabolism of this compound and its oxidized derivatives, 5fC and 5caC, is intrinsically linked to the broader cellular pathways of pyrimidine metabolism. These pathways are responsible for the synthesis, interconversion, and breakdown of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Pyrimidine metabolism is broadly divided into two main routes: the de novo synthesis pathway, which builds pyrimidine rings from simple precursors like amino acids and CO₂, and the salvage pathways, which recycle pre-existing bases and nucleosides. nih.gov

The primary point of integration for TET-oxidized cytosine derivatives occurs through the DNA repair machinery, specifically the Base Excision Repair (BER) pathway. After TET enzymes generate 5fC and 5caC within a DNA strand, these modified bases are recognized and excised by the enzyme Thymine DNA Glycosylase (TDG). nih.govnih.govwikipedia.org This action creates an apyrimidinic (AP) site, which is an empty space in the DNA backbone. wikipedia.org The BER pathway then processes this AP site, ultimately inserting an unmodified cytosine, thereby restoring the original genetic sequence and completing the demethylation cycle. nih.gov This repair-based mechanism effectively channels the fate of these modified bases back into the mainstream of DNA maintenance, ensuring the integrity of the nucleotide pool within the DNA polymer.

The cell's nucleotide pool consists of the available deoxyribonucleoside triphosphates (dNTPs) for DNA synthesis. The generation of 5hmC, 5fC, and 5caC occurs on the DNA polymer itself rather than through the synthesis of modified free nucleotides for subsequent incorporation. The removal of 5fC and 5caC by TDG and subsequent repair prevents the passive dilution of these modifications through rounds of DNA replication. nih.gov

The catabolism of standard pyrimidines like cytosine and uracil (B121893) involves their degradation into β-alanine, CO₂, and ammonia. wikipedia.org While the precise catabolic fate of excised 5fC and 5caC bases is not as extensively detailed, their removal from DNA links their existence directly to the cell's central nucleotide management and repair systems.

The table below outlines the key intersection points between the metabolism of modified cytosines and general pyrimidine pathways.

| Process | Key Enzymes/Components | Function & Integration Point |

| Oxidation in DNA | TET Dioxygenases (TET1, TET2, TET3) | Generates 5hmC, 5fC, and 5caC from 5mC within the DNA strand. nih.govnih.gov |

| Base Recognition & Excision | Thymine DNA Glycosylase (TDG) | Recognizes and removes 5fC and 5caC from DNA, creating an AP site. nih.govwikipedia.org |

| DNA Repair | Base Excision Repair (BER) Pathway | Processes the AP site and inserts a standard cytosine, linking the demethylation cycle back to the normal DNA nucleotide composition. nih.gov |

| General Pyrimidine Catabolism | Dihydropyrimidine Dehydrogenase (DPYD), Dihydropyrimidinase (DPYS) | Degrades standard pyrimidines (uracil, thymine). pharmgkb.org The excised 5fC and 5caC are presumed to enter related degradation pathways. |

Molecular Mechanisms and Biological Functions of 5 Hydroxymethylcytosine in Nucleic Acids

Role in Active DNA Demethylation Pathways

5-Hydroxymethylcytosine (B124674) as an Intermediate in Mammalian DNA Demethylation Cycles

5-Hydroxymethylcytosine (5hmC) is a pivotal intermediate in the intricate process of DNA demethylation in mammals. mdpi.comrsc.orgwikipedia.org It is not directly incorporated into DNA during synthesis but is enzymatically derived from 5-methylcytosine (B146107) (5mC), a well-known epigenetic mark. nih.govnih.gov This conversion is catalyzed by the Ten-eleven translocation (TET) family of dioxygenases. mdpi.comrsc.orgnih.gov

The demethylation pathway initiated by TET enzymes involves a series of oxidative reactions. rsc.org

First Oxidation: TET enzymes oxidize 5mC to form 5hmC. mdpi.comnih.gov

Further Oxidation: 5hmC can be further oxidized by the same TET enzymes to generate 5-formylcytosine (B1664653) (5fC). mdpi.comwikipedia.orgnih.gov

Final Oxidation: The process can continue with the oxidation of 5fC to 5-carboxylcytosine (5caC). mdpi.comwikipedia.orgnih.gov

Both 5fC and 5caC are recognized and excised from the DNA backbone by an enzyme called Thymine-DNA Glycosylase (TDG). mdpi.comwikipedia.orgnih.gov This excision creates an abasic (AP) site, which is then repaired by the Base Excision Repair (BER) pathway, ultimately resulting in the replacement of the modified cytosine with an unmodified cytosine. mdpi.comwikipedia.orgnih.gov This entire enzymatic cascade represents a complete, active DNA demethylation-methylation cycle. nih.gov

| Step | Substrate | Enzyme | Product | Final Outcome |

|---|---|---|---|---|

| 1 | 5-methylcytosine (5mC) | TET Dioxygenases | 5-hydroxymethylcytosine (5hmC) | Intermediate Formation |

| 2 | 5-hydroxymethylcytosine (5hmC) | TET Dioxygenases | 5-formylcytosine (5fC) | Intermediate Formation |

| 3 | 5-formylcytosine (5fC) | TET Dioxygenases | 5-carboxylcytosine (5caC) | Intermediate Formation |

| 4 | 5fC and 5caC | Thymine-DNA Glycosylase (TDG) | Abasic (AP) Site | Excision of Modified Base |

| 5 | Abasic (AP) Site | Base Excision Repair (BER) Pathway | Unmodified Cytosine | Restoration of Original Base |

Interplay with DNA Methyltransferases (DNMTs) and Demethylases

The presence of 5hmC in the DNA strand significantly influences the machinery responsible for maintaining methylation patterns. The key players in this interplay are the DNA methyltransferases (DNMTs) and the TET enzymes, which function as the "demethylases" via oxidation.

DNA Methyltransferases (DNMTs): The maintenance DNA methyltransferase, DNMT1, is responsible for copying methylation patterns onto the newly synthesized DNA strand during replication. researchgate.netfrontiersin.org However, 5hmC is poorly recognized by DNMT1. nih.gov This inefficient recognition of hemi-hydroxymethylated DNA (where one strand has 5hmC and the new strand has an unmodified cytosine) prevents the methylation of the daughter strand at that site. nih.govresearchgate.netscienceopen.com This leads to a passive loss of the modification during cell division. researchgate.net De novo methylation, carried out by DNMT3A and DNMT3B, establishes new methylation patterns and provides the 5mC substrate that TET enzymes act upon. mdpi.comresearchgate.netfrontiersin.org Interestingly, some studies have suggested that DNMT3A and DNMT3B might also be capable of directly removing the hydroxymethyl group from 5hmC under certain conditions. nih.gov

Demethylases (TET Enzymes): The TET family of enzymes (TET1, TET2, and TET3) are the primary drivers of demethylation through the oxidation of 5mC. mdpi.com They initiate the conversion of 5mC to 5hmC and its subsequent derivatives, 5fC and 5caC, thereby marking these sites for removal and replacement with cytosine. mdpi.comwikipedia.org The balance between the methylating activity of DNMTs and the oxidative activity of TET enzymes creates a dynamic cycle of cytosine modification turnover, which is crucial for establishing and maintaining specific epigenetic landscapes. researchgate.netfrontiersin.orgnih.gov

Replication-Dependent and Replication-Independent Demethylation Processes

The removal of methylation marks, facilitated by the formation of 5hmC, can occur through two distinct processes: one that depends on DNA replication and one that does not.

Replication-Dependent (Passive) Demethylation: This process is linked to cell division. mdpi.com As mentioned, the maintenance methyltransferase DNMT1 does not efficiently recognize 5hmC in the template DNA strand after replication. nih.govresearchgate.net Consequently, the methyl group is not added to the corresponding cytosine on the newly synthesized strand. scienceopen.com With each round of cell division and DNA replication, the 5hmC mark becomes progressively diluted, leading to a passive loss of methylation at that specific site. mdpi.comfrontiersin.orgresearchgate.net This mechanism is a fundamental feature of DNA methylation refinement in many cell types, including proliferating neuronal progenitors. nih.gov

Replication-Independent (Active) Demethylation: This pathway can remove methylation marks from the DNA of non-dividing cells, such as neurons. rsc.orgnih.govnih.gov It involves the complete enzymatic pathway described previously: TET enzymes oxidize 5mC to 5hmC and then further to 5fC and 5caC. wikipedia.orgnih.gov These latter modifications are then excised by TDG, and the resulting gap is filled in by the BER machinery, restoring an unmodified cytosine. wikipedia.orgnih.gov This active process allows for dynamic changes to the epigenome in the absence of DNA replication and is crucial for processes like neuronal function. nih.gov

| Feature | Replication-Dependent (Passive) Demethylation | Replication-Independent (Active) Demethylation |

|---|---|---|

| Requirement for Cell Division | Yes | No |

| Key Molecular Event | Poor recognition of 5hmC by DNMT1 during replication | Enzymatic oxidation of 5mC and subsequent base excision repair |

| Primary Enzymes Involved | TET enzymes (to create 5hmC), DNMT1 (inefficiency) | TET enzymes, Thymine-DNA Glycosylase (TDG), Base Excision Repair (BER) pathway |

| Outcome | Gradual dilution and loss of methylation mark over successive cell divisions | Direct removal and replacement of the modified base with cytosine |

| Biological Context Example | Proliferating progenitor cells, early embryonic development | Post-mitotic cells like neurons, specific gene activation |

5-Hydroxymethylcytosine as a Distinct Epigenetic Mark

While 5hmC is a critical intermediate in DNA demethylation, mounting evidence indicates it is not merely a transient state but also functions as a stable and distinct epigenetic mark in its own right. mdpi.comwikipedia.orgnih.gov

Stability and Turnover Dynamics of 5-Hydroxymethylcytosine in Genomic DNA

The view of 5hmC has evolved from being considered solely a temporary byproduct to being recognized as a durable chemical modification in the genome. mdpi.comnih.gov Its stability varies depending on the cellular context. In some developmental stages, such as during the reprogramming of primordial germ cells, 5hmC can be a transient intermediate that facilitates demethylation. nih.gov

However, in other contexts, particularly in terminally differentiated cells like neurons, 5hmC is a remarkably stable and abundant modification, sometimes referred to as the "sixth DNA base". nih.govnih.gov The levels of its downstream oxidation products, 5fC and 5caC, are orders of magnitude lower than 5hmC levels in the brain, suggesting that the conversion of 5mC to 5hmC is often the final step, rather than just an intermediary one. researchgate.net

The steady-state level of 5hmC is governed by the dynamic turnover of cytosine modifications, reflecting a balance between the activity of DNMTs (which produce the 5mC substrate) and TET enzymes (which produce 5hmC). researchgate.netnih.gov This continuous turnover allows for the establishment of specific and heterogeneous DNA modification landscapes that can be altered in response to developmental cues or disease. researchgate.netfrontiersin.org

Influence on Chromatin Architecture and Gene Expression Regulation

As a stable epigenetic mark, 5hmC plays a significant role in modulating chromatin structure and regulating gene expression. nih.gov

Chromatin Architecture: 5hmC is not randomly distributed throughout the genome. It is highly enriched in euchromatin, the less condensed form of chromatin that is associated with active gene transcription. nih.gov In contrast, heterochromatin, which is densely packed and generally transcriptionally silent, is enriched in 5mC. nih.gov This differential localization suggests that the conversion of 5mC to 5hmC is a key step in creating a more open and accessible chromatin state, which is permissive for transcription.

Gene Expression Regulation: There is a strong positive correlation between the presence of 5hmC within gene bodies and active gene expression. researchgate.netjax.org This enrichment is observed across many cell types, including embryonic stem cells and neurons. researchgate.net The presence of 5hmC at gene regulatory elements, such as enhancers and promoters, is also linked to active transcription. frontiersin.orgjax.org It is thought to regulate gene expression by modulating the binding of transcription factors and other regulatory proteins to DNA. mdpi.com For instance, while some proteins specifically bind to 5mC (like MeCP2), the conversion to 5hmC can block this interaction, while potentially recruiting a different set of proteins that recognize the hydroxyl group. nih.govnih.gov This intricate interplay helps to fine-tune gene expression patterns essential for cellular differentiation and function. nih.govmdpi.com

Association with Promoters, Enhancers, and Gene Bodies

Genome-wide mapping studies have revealed a non-random distribution of 5hmC, with enrichment in specific genomic regions, indicating its involvement in transcriptional regulation. nih.govnih.govberkeley.eduescholarship.org

Promoters: 5hmC is found at gene promoters, particularly at bivalent promoters in embryonic stem cells (ESCs) that are marked by both the activating histone modification H3K4me3 and the repressive H3K27me3. mdpi.comnih.gov This suggests a role for 5hmC in keeping these developmental genes in a "poised" state, ready for activation. nih.gov The presence of 5hmC at promoters is often associated with increased transcriptional potential. nih.gov

Enhancers: 5hmC is significantly enriched in enhancer regions. nih.govnih.govberkeley.eduescholarship.orgresearchgate.net This localization is consistent with its role in gene activation, as enhancers are key regulatory elements that boost transcription. The presence of 5hmC at enhancers is associated with an open chromatin state, which facilitates the binding of transcription factors and other regulatory proteins. nih.gov In human embryonic stem cells, 5hmC enrichment at enhancers correlates with the presence of enhancer-associated histone marks like H3K4me1 and H3K27ac. nih.govberkeley.eduescholarship.org

Gene Bodies: A notable feature of 5hmC distribution is its enrichment within the bodies of actively transcribed genes. nih.govnih.govberkeley.eduescholarship.orgnih.gov This intragenic 5hmC is positively correlated with gene expression levels. nih.govnih.gov For instance, in mature olfactory sensory neurons, higher levels of 5hmC across the gene body are linked to increased gene expression. nih.gov This suggests that 5hmC may play a role in maintaining active transcription and cellular identity. nih.gov

| Genomic Region | 5hmC Enrichment | Associated Features |

|---|---|---|

| Promoters | Enriched, especially at bivalent promoters in ESCs | H3K4me3, H3K27me3, poised gene state |

| Enhancers | Significantly enriched | H3K4me1, H3K27ac, open chromatin, transcription factor binding |

| Gene Bodies | Enriched in actively transcribed genes | Positive correlation with gene expression levels |

Transcriptional Activation and Repression Mechanisms

The influence of 5hmC on transcription is complex and context-dependent, with evidence supporting its role in both activation and repression of gene expression.

Transcriptional Activation:

Promoting Open Chromatin: 5hmC at enhancer elements helps maintain an open chromatin structure, making the DNA more accessible to transcription factors and the transcriptional machinery. nih.gov

Facilitating Demethylation: The conversion of 5mC to 5hmC is the first step in active DNA demethylation, a process that generally leads to gene activation. mdpi.comwikipedia.org By removing the repressive 5mC mark, 5hmC contributes to a more permissive transcriptional environment.

Recruitment of Activating Proteins: While fewer specific "readers" of 5hmC have been identified compared to 5mC, some proteins that bind to 5hmC are associated with transcriptional activation.

Transcriptional Repression:

Repressive Role at Specific Enhancers: In mouse embryonic stem cells, a specific group of enhancers, termed "silenced enhancers," are enriched with 5hmC but lack activating histone marks. exlibrisgroup.comnih.gov The 5hmC at these sites appears to suppress their activity, and its removal is associated with enhancer activation during differentiation. exlibrisgroup.comnih.gov

Negative Correlation with Polymerase II Occupancy: In some contexts, 5hmC levels have been shown to be inversely correlated with the occupancy of RNA polymerase II, suggesting a repressive role. exlibrisgroup.comnih.gov

Association with Bivalent Promoters: The enrichment of 5hmC at bivalently marked promoters in ESCs, which are not actively transcribed, also points towards a role in maintaining a repressed but poised state. nih.gov

Identification and Functional Characterization of 5-Hydroxymethylcytosine-Binding Proteins ("Readers")

The biological functions of 5hmC are mediated, in part, by the proteins that specifically recognize and bind to this modified base. These "reader" proteins can then recruit other factors to influence chromatin structure and gene expression.

Several proteins have been identified that bind to 5hmC, including:

Methyl-CpG-binding domain protein 3 (MBD3): MBD3, a component of the NuRD (nucleosome remodeling and deacetylase) complex, has been shown to bind to 5hmC-enriched regions in mouse ESCs. frontiersin.orgnih.gov This interaction is thought to be important for the establishment and maintenance of global 5hmC levels. nih.gov

Methyl-CpG binding protein 2 (MeCP2): While MeCP2 is well-known for its high affinity for 5mC, it can also bind to 5hmC, particularly in the nervous system where it is highly expressed. mdpi.comnih.govdiagenode.com This interaction is implicated in regulating neuronal development and function. mdpi.comnih.gov

UHRF2 (ubiquitin-like, containing PHD and RING finger domain 2): This protein has been identified as a 5hmC-binding protein, and its interaction is dynamic during cell differentiation, suggesting a role in mediating the specific biological effects of 5hmC. frontiersin.orgresearchgate.net

Transcriptional Regulators: Screens for 5hmC-binding proteins have identified a number of transcriptional regulators, including members of the forkhead box (FOX) family of transcription factors.

It is important to note that the repertoire of 5hmC readers is still being actively investigated, and the functional consequences of their binding are diverse and context-specific.

| Protein | Function/Associated Complex | Biological Context |

|---|---|---|

| MBD3 | NuRD complex | Mouse embryonic stem cells |

| MeCP2 | Transcriptional regulation | Nervous system |

| UHRF2 | Ubiquitin ligase activity | Cell differentiation |

| FOX family proteins | Transcription factors | Transcriptional regulation |

Implications in Alternative Splicing Regulation

Emerging evidence suggests that, similar to 5mC, 5hmC may also play a role in the regulation of alternative splicing, the process by which a single gene can produce multiple protein variants. 5hmC is more abundant in constitutive exons (exons that are always included in the final mRNA) than in alternatively spliced exons. nih.gov This differential distribution suggests that 5hmC, potentially by influencing the binding of splicing factors, could contribute to the regulation of which exons are included or excluded from the final messenger RNA, thereby affecting the protein landscape of the cell. nih.gov

Broader Biological Contexts of 5-Hydroxymethylcytosine Function

The roles of 5hmC extend beyond the molecular level, influencing fundamental biological processes such as development, differentiation, and the function of the nervous system.

Roles in Embryonic Development and Cellular Differentiation Processes

5hmC is dynamically regulated during embryonic development and cellular differentiation, highlighting its importance in these processes.

Embryonic Stem Cells: Mouse embryonic stem cells (ESCs) have high levels of TET enzymes and 5hmC. mdpi.com The expression of TET1 is particularly high in ESCs and decreases significantly upon differentiation. mdpi.com Knockdown of TET1 and TET2 in ESCs leads to a downregulation of pluripotency-related genes and an increased tendency for differentiation, suggesting that 5hmC is crucial for maintaining the pluripotent state. nih.gov

Cell Fate Determination: The balance between 5mC and 5hmC appears to be intricately linked to the balance between pluripotency and lineage commitment. nih.gov As cells differentiate, the levels and distribution of 5hmC change, contributing to the establishment of cell-type-specific gene expression patterns. mdpi.com For example, the highest levels of 5hmC are often observed in terminally differentiated cells. nih.gov

Transcriptome Flexibility: In mouse ESCs, Tet-mediated hydroxymethylation of RNA has been shown to reduce the stability of key pluripotency-promoting transcripts, suggesting that RNA modification by 5hmC contributes to the flexibility of the transcriptome required for the transition between pluripotency and differentiation. ugent.be

Mechanistic Insights from Neurodevelopmental Studies (e.g., Animal Models)

The brain has the highest levels of 5hmC of any tissue in the body, underscoring its critical role in the nervous system. epigenie.comyoutube.com

Neuronal Development and Maturation: 5hmC is actively involved in the differentiation of stem cells into neurons and influences neuronal development and maturation. mdpi.com Studies in zebrafish, Xenopus, and mice have shown that 5hmC is enriched in postmitotic neurons, while neural progenitors have low or undetectable levels. diagenode.com This suggests that 5hmC is a key epigenetic mark of mature neurons. diagenode.com

Gene Regulation in the Brain: In the brain, 5hmC is enriched in genes involved in synaptic function. epigenie.com The accumulation of 5hmC in post-mitotic neurons is associated with "functional demethylation," which facilitates the transcription of genes important for neuronal activity. wikipedia.org

Animal Models of Neurodevelopmental Disorders: Animal models have provided crucial insights into the role of 5hmC in neurodevelopmental disorders. For instance, mouse models have shown that prenatal stress can lead to disruptions in 5hmC levels in the hippocampus and striatum, which are associated with behavioral changes. nih.govsagescience.com Furthermore, alterations in 5hmC have been linked to autism spectrum disorder (ASD)-like symptoms in mice. nih.gov These studies suggest that dysregulation of 5hmC plays a critical role in the pathogenesis of these disorders. nih.gov

Protective Functions in Viral Genomes Against Host Restriction Systems

Bacteriophages (phages) and their bacterial hosts are engaged in a continuous co-evolutionary arms race. A primary defense mechanism for bacteria is the use of restriction-modification (R-M) systems, which employ restriction endonucleases to recognize and cleave specific DNA sequences, thereby degrading foreign DNA from invading phages. To counteract this, many phages have evolved sophisticated strategies to protect their genomes, one of the most well-studied of which involves the chemical modification of their DNA bases. A key example of this is the complete substitution of cytosine with 5-hydroxymethylcytosine (5hmC) in the genomes of T-even coliphages like T2, T4, and T6. asm.orgnih.gov This modification, stemming from the nucleotide precursor 5-hydroxymethyldeoxycytidylic acid, renders the phage DNA resistant to a vast array of host restriction enzymes that would otherwise recognize and digest cytosine-containing DNA. nih.govasm.orgfrontiersin.org

The incorporation of 5hmC is a foundational layer of defense, but the evolutionary conflict does not end there. Bacteria have developed specialized Type IV restriction enzymes, such as the McrA and McrBC systems in E. coli, which specifically recognize and target DNA containing 5hmC. asm.orgnih.govresearchgate.net This counter-adaptation effectively neutralizes the initial protective benefit of hydroxymethylation.

In response to this host counter-defense, T-even phages deploy a second layer of modification. They utilize phage-encoded α- and β-glucosyltransferases to attach glucose molecules to the hydroxyl group of 5hmC, forming glucosyl-5-hydroxymethylcytosine (g5hmC). nih.govasm.orgnih.gov This bulky glucose addition effectively cloaks the 5hmC residue, preventing recognition and cleavage by the McrBC system and restoring the protective effect. asm.orgfrontiersin.org

This intricate battle for survival continues as some bacterial strains have evolved yet another class of Type IV restriction enzymes capable of overcoming glucosylation. Systems such as GmrSD and TgvAB are modification-dependent endonucleases that specifically recognize and digest glucosylated 5hmC DNA. asm.orgnih.govnih.gov This places selective pressure back on the phages, which in turn have evolved inhibitor proteins, such as the T4 internal protein I* (IPI*), that are injected with the phage DNA to block the activity of enzymes like GmrSD. nih.gov

Beyond canonical R-M systems, these DNA modifications also play a role in evading adaptive immune systems like CRISPR-Cas. Research has shown that the glucosylation of 5hmC can interfere with the activity of Type I-E and Type II-A CRISPR-Cas systems. nih.gov The bulky glucosyl-5-hydroxymethylcytosine modification can physically hinder the binding of the Cas9-guideRNA complex to its target DNA sequence, thereby preventing cleavage. asm.orgnih.gov However, this protection is not universal, as some systems, like the Type V-A CRISPR-Cas12a, are not inhibited by this modification. nih.gov

This dynamic interplay of viral DNA modification and host defense system evolution highlights a sophisticated molecular arms race, with 5-hydroxymethylcytosine and its derivatives playing a central role in phage survival.

Table 1: Viral DNA Modifications and Evasion of Host Restriction Systems

| Viral Modification | Example Virus(es) | Host Restriction System Evaded | Mechanism of Protection |

|---|---|---|---|

| 5-Hydroxymethylcytosine (5hmC) | T-even Phages (T2, T4, T6) | Many Type I, II, and III R-M Systems | Substitution of cytosine with 5hmC prevents recognition and cleavage by standard restriction enzymes. nih.govasm.orgfrontiersin.org |

| Glucosyl-5-Hydroxymethylcytosine (g5hmC) | T-even Phages (T2, T4, T6) | McrA, McrBC (Type IV) | Addition of a glucose moiety to 5hmC masks the base from recognition by 5hmC-specific endonucleases. asm.orgasm.orgfrontiersin.org |

| Glucosyl-5-Hydroxymethylcytosine (g5hmC) | T-even Phages (T2, T4, T6) | Type I-E and II-A CRISPR-Cas | The bulky glucose group lowers the binding affinity of the Cascade and Cas9 effector complexes to the target DNA. asm.orgnih.gov |

Table 2: The Co-evolutionary Arms Race between T-even Phages and Host Bacteria

| Evolutionary Step | Phage Strategy | Host Counter-Strategy |

|---|---|---|

| 1. Initial Invasion | Phage DNA contains standard cytosine. | Host restriction systems (Type I, II, III) recognize and cleave phage DNA. |

| 2. Phage Adaptation | Phage genome substitutes all cytosine bases with 5-hydroxymethylcytosine (5hmC), evading standard restriction enzymes. nih.gov | Host evolves modification-dependent restriction systems (e.g., McrBC) that specifically target and cleave 5hmC-containing DNA. asm.orgnih.gov |

| 3. Phage Counter-Adaptation | Phage uses glucosyltransferases to add glucose to 5hmC, creating glucosyl-5-hydroxymethylcytosine (g5hmC), which blocks McrBC. asm.orgfrontiersin.org | Host evolves a second type of modification-dependent system (e.g., GmrSD, TgvAB) that recognizes and cleaves the glucosylated 5hmC DNA. nih.govnih.gov |

| 4. Phage Counter-Counter-Adaptation | Phage injects inhibitory proteins (e.g., IPI*) along with its genome to directly inactivate the GmrSD system. nih.gov | Further host adaptations continue the evolutionary cycle. |

Advanced Methodologies for Research on 5 Hydroxymethyldeoxycytidylic Acid and Its Derivatives

Detection and Quantification Strategies for Genomic 5-Hydroxymethylcytosine (B124674)

The accurate detection and quantification of 5-hydroxymethylcytosine (5hmC), the nucleoside form of 5-hydroxymethyldeoxycytidylic acid within the genome, are crucial for understanding its biological roles. wikipedia.org Due to its low abundance and chemical similarity to 5-methylcytosine (B146107) (5mC), specialized techniques are required to distinguish and measure 5hmC levels. nih.govmdpi.com

A prominent method for the detection and quantification of 5hmC involves enzymatic labeling. youtube.com The β-glucosylation assay utilizes the enzyme β-glucosyltransferase (β-GT), often from the T4 bacteriophage, which specifically transfers a glucose moiety from a donor molecule, such as uridine (B1682114) diphosphoglucose (UDPG), to the hydroxyl group of 5hmC. nih.govsigmaaldrich.com This process creates β-glucosyl-5-hydroxymethylcytosine (glucosyl-5hmC). sigmaaldrich.com

This glucosylation step is highly specific and does not affect cytosine or 5-methylcytosine. sigmaaldrich.com The attached glucose can be modified with a chemical tag, such as a fluorophore or a radioactive label, allowing for quantification. youtube.com For instance, a spectroscopic method employs enzymatic glucosylation of 5hmC with an azide-modified glucose, followed by a "click reaction" with an alkyne-fluorescent tag. nih.gov The resulting fluorescence intensity is proportional to the 5hmC content and can be measured using a plate reader, offering a sensitive detection limit down to 0.002% of total nucleotides. nih.gov

Another approach leverages the protective effect of glucosylation against certain restriction enzymes. For example, the restriction endonuclease CviQ1 can cleave DNA containing cytosine, 5mC, and 5hmC, but is blocked by the bulky glucosyl-5hmC. sigmaaldrich.com This differential cleavage can be analyzed to quantify 5hmC at specific loci. youtube.com Similarly, the restriction enzyme MspI is sensitive to glucosylated 5hmC, a property that can be used to interrogate methylation status at specific CCGG sequences. youtube.com

These enzymatic labeling techniques provide robust and sensitive methods for both global and locus-specific quantification of 5hmC. youtube.com

Table 1: Comparison of Enzymatic Labeling Techniques for 5hmC Detection

| Technique | Principle | Advantages | Disadvantages |

| Fluorescence-based β-Glucosylation Assay | Enzymatic transfer of a fluorescently tagged glucose to 5hmC. nih.gov | High sensitivity, direct quantification, high-throughput compatible. nih.gov | Requires specialized reagents (modified glucose, fluorescent tags). |

| Restriction Enzyme Protection Assay (e.g., with CviQ1) | Glucosylation of 5hmC protects it from cleavage by specific restriction enzymes. sigmaaldrich.com | Locus-specific quantification, does not require labeled glucose. | Indirect measurement, dependent on restriction site availability. |

| MspI/HpaII-based qPCR | Differential cleavage by MspI and HpaII after glucosylation to distinguish C, 5mC, and 5hmC at CCGG sites. youtube.com | Locus-specific quantification, compatible with qPCR. youtube.com | Limited to CCGG sequences. |

Selective chemical labeling offers a powerful alternative for the enrichment and detection of 5hmC-containing DNA fragments. frontiersin.org A widely used method involves the use of β-glucosyltransferase (β-GT) to transfer a chemically modified glucose moiety, such as one containing an azide (B81097) group, onto the hydroxyl group of 5hmC. nih.govnih.gov This introduces a bio-orthogonal chemical handle that can be specifically reacted with another molecule. nih.gov

Through a process known as "click chemistry," the azide group can be covalently linked to a molecule containing a terminal alkyne, such as biotin (B1667282). nih.govbiorxiv.org The resulting biotinylated DNA fragments can then be selectively captured and enriched using streptavidin-coated beads. nih.gov This affinity enrichment is highly specific and robust due to the strong and specific interaction between biotin and streptavidin. nih.gov

The enriched DNA can then be quantified or used for downstream applications like sequencing to determine the genome-wide distribution of 5hmC. nih.govnih.gov This approach has been instrumental in revealing the presence of 5hmC in various human cell lines and its dynamic changes during biological processes. nih.gov

A more advanced strategy, termed DIP-CAB-Seq, combines this selective chemical labeling and enrichment with a bisulfite-free, enzyme-based method for single-base resolution mapping of 5hmC. frontiersin.orgbiorxiv.org After labeling and enrichment, a deaminase enzyme is used to convert unprotected cytosine and 5mC residues to uracil (B121893), while the glucosylated 5hmC remains protected. frontiersin.orgbiorxiv.org Subsequent sequencing allows for the precise identification of 5hmC sites throughout the genome. biorxiv.org

The development of genome-wide profiling methods has been pivotal in understanding the functional significance of 5-hydroxymethylcytosine (5hmC). tandfonline.comnih.gov These approaches allow for the mapping of 5hmC distribution across the entire genome, providing insights into its role in gene regulation and disease. tandfonline.com

One of the primary techniques for genome-wide 5hmC profiling is hydroxymethylated DNA immunoprecipitation (hMeDIP) followed by sequencing. tandfonline.com This method utilizes antibodies that specifically recognize and bind to 5hmC, allowing for the enrichment of 5hmC-containing DNA fragments. These fragments are then sequenced to generate genome-wide maps of 5hmC distribution. tandfonline.com

Another powerful approach is based on the selective chemical labeling of 5hmC, as described previously. nih.govnih.gov After biotinylating 5hmC residues, the enriched DNA fragments are subjected to high-throughput sequencing. This method, often referred to as hMe-Seal, has been used to demonstrate that 5hmC is enriched in the gene bodies of actively transcribed genes and shows age-dependent changes in the brain. nih.govnih.gov

Furthermore, long-read, single-molecule mapping technologies provide a way to generate hybrid genetic and epigenetic profiles of native chromosomal DNA. researchgate.net These methods can produce 5-hmC profiles across large genomic regions, including those that are difficult to analyze with short-read sequencing. researchgate.net

Applications of these genome-wide profiling techniques are extensive. They have been crucial in:

Understanding Cancer Epigenetics: Aberrant 5hmC patterns are a common feature of many cancers. tandfonline.comtandfonline.com Genome-wide studies help in identifying these changes, which can serve as potential biomarkers for diagnosis and prognosis. tandfonline.comnih.gov

Neuroscience Research: 5hmC is particularly abundant in the brain and its levels change with age. nih.govnih.gov Profiling studies are uncovering its role in neurodevelopment and neurodegenerative disorders. nih.gov

Developmental Biology: The distribution of 5hmC is dynamic during embryonic development, and profiling methods are helping to elucidate its role in regulating gene expression during this process. h1.co

Table 2: Overview of Genome-Wide 5hmC Profiling Methods

| Method | Principle | Resolution | Key Applications |

| hMeDIP-Seq | Immunoprecipitation of 5hmC-containing DNA fragments using specific antibodies, followed by sequencing. tandfonline.com | Low (100-500 bp) | Identifying regions of 5hmC enrichment, cancer epigenetics. tandfonline.com |

| hMe-Seal | Selective chemical labeling of 5hmC with biotin, enrichment, and sequencing. nih.govnih.gov | Low (100-500 bp) | Mapping 5hmC distribution, studying gene expression regulation. nih.gov |

| DIP-CAB-Seq | Selective chemical labeling and enrichment followed by deaminase-based single-base resolution sequencing. frontiersin.orgbiorxiv.org | Single-base | Precise mapping of 5hmC sites, detailed mechanistic studies. frontiersin.orgbiorxiv.org |

| Long-Read Optical Mapping | Fluorescence-based single-molecule mapping of 5hmC on long DNA molecules. researchgate.net | Long-range (kbp-Mbp) | Analyzing 5hmC in variable genomic regions, creating long-range epigenetic profiles. researchgate.net |

Enzymatic Assays and Structural Characterization Techniques

Investigating the enzymes that metabolize 5-hydroxymethylcytosine (5hmC) and the structural context of this modification is essential for a complete understanding of its biological function.

The ten-eleven translocation (TET) family of enzymes are responsible for the oxidation of 5-methylcytosine (5mC) to 5hmC, and further to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC). nih.govnih.gov Reconstituting these enzymatic reactions in vitro and studying them in vivo provides critical information about their mechanisms and regulation.

In vitro enzymatic assays typically involve incubating purified TET proteins with DNA substrates containing 5mC. nih.gov The reaction products (5hmC, 5fC, and 5caC) can then be detected and quantified using methods like thin-layer chromatography (TLC) or mass spectrometry. nih.govacs.org These assays allow for the characterization of enzyme kinetics, substrate specificity, and the influence of cofactors such as Fe(II) and α-ketoglutarate. nih.govwikipedia.org For example, studies have shown that TET enzymes can act processively, catalyzing multiple oxidation steps without releasing the DNA substrate. wikipedia.org Researchers have also used in vitro transcription assays with DNA templates containing 5hmC to demonstrate that this modification can favor the formation of R-loops. elifesciences.org

In vivo studies often involve overexpressing TET enzymes in cell lines, such as HEK293T cells, which have low endogenous levels of 5hmC. nih.govacs.org By analyzing the genomic DNA of these cells, researchers can confirm the enzymatic activity of TET proteins in a cellular context and identify factors that regulate their function. nih.govnih.gov For instance, tethering TET enzymes to specific genomic loci using CRISPR/Cas9-based systems has been shown to increase R-loop formation at those sites, providing direct evidence for the role of TET-mediated 5hmC generation in this process. elifesciences.org

Certain restriction endonucleases exhibit specificity for DNA containing 5-hydroxymethylcytosine (5hmC), providing valuable tools for its detection and analysis. nih.gov PvuRts1I is a notable example of such an enzyme. nih.govoup.com

PvuRts1I is a restriction endonuclease that selectively cleaves DNA containing 5hmC, while showing significantly less activity on DNA with 5-methylcytosine (5mC) or unmodified cytosine. nih.govoup.com This specificity makes it a useful tool for interrogating 5hmC patterns in genomic DNA. nih.gov The consensus cleavage site for PvuRts1I has been identified as (hm)CN(11-12)/N(9-10)G. nih.govoup.com

Structural studies of PvuRts1I have revealed that it consists of an N-terminal catalytic domain and a C-terminal SRA (SET and RING associated) domain, which is likely responsible for recognizing and binding to the flipped-out 5hmC base. rcsb.orgnih.gov This structural understanding has enabled the engineering of PvuRts1I variants with even greater selectivity for 5hmC, which is beneficial for accurately mapping this modification in the genome. nih.gov

The enzymatic properties of PvuRts1I and its homologs, such as AbaSI, form the basis of sequencing methods like Aba-seq. oup.com In this approach, the endonuclease cleaves at a fixed distance from the 5hmC modification, and the resulting DNA fragments can be sequenced to map the locations of 5hmC at single-base resolution. oup.com

Structural Biology of this compound-Interacting Proteins and Nucleic Acids

The three-dimensional architecture of proteins and nucleic acids that interact with this compound (5hmdC) and its corresponding nucleoside, 5-hydroxymethylcytosine (5hmC), is fundamental to understanding their biological functions. Advanced structural biology techniques have provided high-resolution insights into these interactions, revealing the molecular basis for the recognition, processing, and functional consequences of this epigenetic modification.

X-ray Crystallography of Enzyme-Nucleotide Complexes

X-ray crystallography has been a pivotal technique for visualizing the atomic details of how enzymes, particularly the Ten-Eleven Translocation (TET) family of dioxygenases, interact with DNA containing 5-methylcytosine (5mC) to produce 5hmC. nih.gov These structures provide a static yet detailed snapshot of the enzyme's active site and its engagement with the DNA substrate.

A key example is the crystal structure of the human TET2 catalytic domain in complex with a 5-methylated DNA duplex, resolved at 2.02 Å. nih.gov This structure reveals how TET2 specifically recognizes the CpG dinucleotide. The 5-methylcytosine base is flipped out of the DNA helix and positioned within the enzyme's catalytic cavity. Here, the methyl group is oriented towards the catalytic Fe(II) center, poised for oxidation. nih.gov The active site is shaped to accommodate the 5mC, and importantly, the methyl group itself does not form direct contacts with the enzyme, which allows the same cavity to bind the subsequent oxidation products, 5hmC and its derivatives, for further reactions. nih.gov The structure also highlights the role of two zinc finger domains in stabilizing the DNA interaction and positioning the Cys-rich and double-stranded β-helix (DSBH) domains to form a compact and functional catalytic unit. nih.gov

| Enzyme | DNA Substrate | Resolution (Å) | Key Structural Insights |

| Human TET2 (catalytic domain) | 5mC-containing DNA | 2.02 | Specific recognition of CpG dinucleotide; 5mC base flipping into the catalytic cavity; orientation of the methyl group for oxidation. nih.gov |

This table summarizes key findings from X-ray crystallography studies on TET enzyme-DNA complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution, providing information that is complementary to the static pictures from X-ray crystallography. For 5hmC-containing DNA, NMR can reveal insights into the conformational dynamics of the DNA duplex itself and how the modification influences local and global DNA structure.

Studies using NMR have investigated the impact of oxidized cytosine derivatives, such as 5-formylcytosine (5fC), on the stability and melting kinetics of DNA duplexes. oup.com For instance, 1H Chemical Exchange Saturation Transfer (CEST) NMR experiments have been applied to site-specifically measure the thermodynamic and kinetic effects of 5fC within a DNA sequence. oup.com Such studies provide a detailed understanding of how these modifications affect the physical properties of DNA, which has implications for processes like DNA replication and transcription where strand separation is required. While specific, detailed conformational analyses of 5hmdC itself via NMR are part of ongoing research, the methodology has proven effective for its derivatives. oup.com

Cryo-Electron Microscopy (Cryo-EM) for Macromolecular Assemblies

Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology by enabling the high-resolution visualization of large and dynamic macromolecular complexes that are often difficult to crystallize. creative-biostructure.com This technique is particularly well-suited for studying the large protein assemblies that interact with modified DNA in its native context, such as during transcription or DNA repair.

Cryo-EM has been successfully used to determine the structures of large protein complexes involved in DNA metabolism, providing insights at near-atomic resolution. creative-biostructure.comwiley.com For example, the structure of the human transcription factor IIH (TFIIH), a multi-subunit complex critical for transcription and DNA repair, was solved by cryo-EM, revealing how it engages with DNA. wiley.com While specific cryo-EM structures focused solely on 5hmdC-protein interactions are emerging, the technique has been instrumental in understanding the broader context in which this modified nucleotide functions. For instance, cryo-EM has been used to study the structures of TET enzymes, which are responsible for generating 5hmC. wikipedia.org Furthermore, the technique has been applied to visualize other complex DNA-protein machines like the human telomerase holoenzyme, which also interacts with nucleic acids in a highly dynamic manner. youtube.com The power of cryo-EM lies in its ability to capture different conformational states of these complexes, offering a more dynamic view of their function. nih.gov

Computational and Bioinformatic Approaches

Computational and bioinformatic methods are indispensable for analyzing the vast datasets generated by modern genomic techniques and for simulating the molecular behavior of 5hmdC and its interacting partners. These approaches allow for genome-wide mapping of 5hmC, identification of patterns, and prediction of functional consequences.

Analysis of Genomic Distribution Patterns and Sequence Contexts

Bioinformatic analysis of data from techniques like hydroxymethylated DNA immunoprecipitation sequencing (hMeDIP-seq) and single-base resolution sequencing methods (e.g., oxBS-seq, TAB-seq) has revealed non-random distribution patterns of 5hmC across the genome. nih.govnih.govoup.com

Key findings from these analyses include:

Enrichment in Functional Genomic Regions: 5hmC is not uniformly distributed but is enriched in specific genomic locations, particularly within gene bodies, at promoters, and in enhancer regions. nih.govoup.comtandfonline.com It is generally depleted from intergenic regions. nih.gov

Correlation with Gene Expression: The presence of 5hmC within gene bodies is positively correlated with the level of gene expression in various tissues, including the human brain and mouse kidney. nih.govoup.com

Sequence Context: In mammalian genomes, 5hmC is found almost exclusively in the CpG dinucleotide context. nih.gov Analysis of the bases flanking 5hmC sites has shown a modest preference for guanine (B1146940) on the same strand as the 5hmC. nih.gov

Strand Asymmetry: Unlike 5mC, which is often found symmetrically on both DNA strands at a CpG site, 5hmC can exhibit strand asymmetry. nih.govcam.ac.uk

| Genomic Feature | 5hmC Distribution Pattern | Associated Function |

| Gene Bodies | Enriched; positively correlated with expression levels. nih.govoup.com | Transcriptional regulation. nih.gov |

| Promoters | Enriched, particularly in CpG-rich regions. nih.govoup.com | Regulation of gene transcription. |

| Enhancers | Enriched. tandfonline.com | Regulation of gene expression from a distance. |

| Intergenic Regions | Depleted. nih.gov | Less direct role in gene regulation. |

This table summarizes the genomic distribution patterns of 5-hydroxymethylcytosine (5hmC).

A variety of bioinformatics tools are available for the analysis of 5hmC data. Packages like methylKit and RnBeads within the R/Bioconductor environment are designed for processing and analyzing data from bisulfite-based sequencing methods, including those adapted for 5hmC detection like oxBS-Seq and TAB-Seq. epigenie.comresearchgate.net These tools facilitate quality control, alignment, differential methylation/hydroxymethylation analysis, and visualization. epigenie.comyoutube.com

Predictive Modeling of Biomolecular Interactions and Dynamics

Computational modeling, particularly molecular dynamics (MD) simulations, provides a powerful means to investigate the structural and dynamic effects of 5hmC on DNA and its interactions with proteins at an atomic level. nih.gov These simulations can predict how the presence of the hydroxymethyl group alters DNA conformation, flexibility, and interactions with water and ions.

MD simulations have shown that epigenetic modifications like hydroxymethylation can alter the dynamical landscape of DNA. nih.gov For example, the presence of 5hmC can change the propensity of the DNA molecule to adopt different values for helical parameters like twist, roll, and tilt at the modification site compared to unmodified DNA. nih.gov Steered molecular dynamics simulations have also been used to probe the mechanical properties of 5hmC-containing DNA, revealing that this modification can affect the force required for DNA strand separation. uiuc.edu This suggests a mechanism by which 5hmC could influence processes like transcription by making it easier or harder for proteins to access the DNA strands. uiuc.edu These computational approaches complement experimental structural data by providing insights into the dynamic behavior of these systems, which is crucial for a complete understanding of their function. nih.gov

Future Directions and Emerging Research Avenues

Elucidation of Unexplored Biological Functions and Regulatory Pathways

While it is established that 5hmC is involved in gene regulation, the full spectrum of its biological functions and the intricate regulatory pathways it governs are still being uncovered. wustl.edunih.gov Future research will likely focus on several key areas:

Tissue-Specific Roles: The levels of 5hmC vary significantly across different tissues, with particularly high concentrations found in the brain and embryonic stem cells. nih.govnih.gov This suggests that 5hmC may have tissue-specific functions. Future studies will aim to dissect these specific roles, for instance, its contribution to neuronal development and function, and its importance in maintaining pluripotency. nih.govyoutube.com

Dynamic Regulation: The conversion of 5mC to 5hmC is a dynamic process catalyzed by the ten-eleven translocation (TET) family of enzymes. nih.govbiomodal.com Understanding how the activity of these enzymes is regulated in different cellular contexts is a critical area of future investigation. This includes identifying the upstream signaling pathways that control TET enzyme expression and activity, as well as the cofactors that influence their function. nih.gov

Beyond Demethylation: While 5hmC is a key intermediate in active DNA demethylation, its stability in certain cell types suggests it has functions beyond simply being a transient state. biomodal.comnih.govnih.gov Researchers are exploring how 5hmC itself can directly influence gene expression, potentially by recruiting specific proteins or altering chromatin structure. nih.govbiomodal.com The conversion of 5mC to 5hmC can prevent the binding of repressive methyl-CpG binding proteins, thereby promoting transcription. nih.gov

Development of High-Resolution and Single-Molecule Methodologies for 5-Hydroxymethylcytosine (B124674) Analysis

A significant challenge in studying 5hmC has been the difficulty in distinguishing it from 5mC using traditional bisulfite sequencing methods. nih.gov This has driven the development of novel techniques for the precise mapping and quantification of 5hmC at single-base resolution.

| Method | Description | Key Advantage |

| TET-assisted bisulfite sequencing (TAB-seq) | This method utilizes a TET enzyme to oxidize 5mC to 5-carboxylcytosine (5caC), while protecting 5hmC through glycosylation. Subsequent bisulfite treatment converts unmodified cytosine and 5caC to uracil (B121893), leaving only 5hmC to be read as cytosine. nih.gov | Enables base-resolution mapping of 5hmC. nih.gov |

| Oxidative bisulfite sequencing (oxBS-seq) | Similar to TAB-seq, this method uses an oxidant to convert 5hmC to 5-formylcytosine (B1664653) (5fC), which is then recognized as thymine (B56734) after bisulfite treatment and PCR. By comparing with standard bisulfite sequencing, the locations of 5hmC can be inferred. | Provides quantitative information on both 5mC and 5hmC. |

| Single-Molecule Real-Time (SMRT) Sequencing | This technology can directly detect modified bases, including 5hmC, by analyzing the kinetics of DNA polymerase during sequencing. | Allows for the direct detection of 5hmC without chemical conversion. |

| Nanopore Sequencing | This method detects changes in electrical current as a single DNA molecule passes through a nanopore, allowing for the identification of modified bases. researchgate.netnih.gov Recent advancements have enabled the direct detection of 5hmC. youtube.com | Offers long read lengths and the potential for simultaneous detection of multiple modifications. researchgate.net |

| DARESOME (DNA analysis by restriction enzyme for simultaneous detection of multiple epigenomic states) | A restriction enzyme-based approach that can distinguish between unmodified cytosine, 5mC, and 5hmC in single cells and cell-free DNA. epigenie.com | Enables simultaneous analysis of multiple epigenetic states at the single-cell level. epigenie.com |

| Joint-snhmC-seq | Combines single-nucleus hydroxymethylcytosine sequencing (snhmC-seq) and single-nucleus methylcytosine sequencing (snmC-seq) to provide separate 5hmC and 5mC data from single nuclei. epigenie.com | Provides distinct 5hmC and 5mC profiles from individual cells. epigenie.com |

These advanced methodologies are crucial for generating high-resolution maps of the 5hmC landscape, which will be instrumental in understanding its precise genomic localization and its relationship with other epigenetic marks and gene expression. nih.govahajournals.org

Integration of Multi-Omics Data to Understand 5-Hydroxymethylcytosine in Complex Biological Systems

To gain a comprehensive understanding of the role of 5hmC, it is essential to integrate data from various "omics" platforms. nih.gov This multi-omics approach allows researchers to connect the epigenome (5hmC and 5mC) with the transcriptome (gene expression), proteome (protein levels), and metabolome (metabolite profiles). nih.govfrontlinegenomics.com

Epigenome-Transcriptome Integration: By correlating genome-wide 5hmC maps with gene expression data (RNA-seq), researchers can identify how 5hmC levels at specific genomic regions, such as promoters and gene bodies, influence transcription. wustl.edunih.gov Studies have shown that higher levels of 5hmC in gene bodies are often associated with increased gene expression. nih.govahajournals.org

Unraveling Complex Regulatory Networks: Integrating multi-omics data can help to build comprehensive models of gene regulatory networks. frontlinegenomics.com This can reveal how changes in 5hmC patterns, influenced by environmental factors or disease states, propagate through different molecular layers to ultimately affect cellular phenotype.

Identifying Disease Biomarkers: Aberrant 5hmC patterns have been observed in various diseases, including cancer. nih.govnih.gov Integrating 5hmC data with other omics data from patient samples can help to identify novel biomarkers for disease diagnosis, prognosis, and response to therapy. nih.gov

The development of sophisticated computational tools and analytical strategies is crucial for the effective integration and interpretation of these large and complex datasets. frontlinegenomics.com

Advanced Structural and Mechanistic Studies of 5-Hydroxymethyldeoxycytidylic Acid Modifying Enzymes and Readers

A deeper understanding of the molecular machinery that writes, erases, and reads the 5hmC mark is fundamental to deciphering its biological significance.

TET Enzymes (Writers): The TET proteins are responsible for oxidizing 5mC to 5hmC. nih.govnih.gov Future research will focus on the detailed structural and mechanistic analysis of these enzymes to understand how their activity is regulated and how they are recruited to specific genomic locations. mdpi.com Investigating the impact of mutations in TET genes, which are frequently found in certain cancers, is also a key area of research. nih.gov

Reader Proteins: A crucial aspect of 5hmC function is its recognition by specific "reader" proteins that can translate the epigenetic mark into a functional outcome. cipsm.de While several candidate readers have been identified, including MeCP2 and UHRF2, their precise roles and the downstream pathways they activate are still under investigation. cipsm.denih.govnih.gov Evolving new affinity probes, such as modified methyl-CpG-binding domains, will be instrumental in identifying and characterizing these reader proteins. acs.org Mass spectrometry-based proteomics is another powerful tool for identifying proteins that interact with 5hmC. cipsm.denih.gov

Eraser Mechanisms: The removal of 5hmC can occur passively through DNA replication, as it is poorly recognized by maintenance DNA methyltransferases. nih.govnih.gov Active removal involves further oxidation by TET enzymes to 5fC and 5-carboxylcytosine (5caC), followed by excision by thymine DNA glycosylase (TDG) and the base excision repair pathway. nih.govnih.gov Further research is needed to fully elucidate the regulation and interplay of these different erasure mechanisms in various cellular contexts.

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for identifying and quantifying 5-Hydroxymethyldeoxycytidylic acid (5hmdC) in biological samples?

- Methodological Answer :